(4-Chlorophenyl)(cyclopropyl)methanamine
Description
Significance in Chemical and Pharmaceutical Sciences
The importance of (4-Chlorophenyl)(cyclopropyl)methanamine lies in its utility as a precursor for creating a diverse range of chemical entities with potential therapeutic applications. The presence of the 4-chlorophenyl group is a common feature in many biologically active compounds, often influencing their pharmacokinetic and pharmacodynamic properties. The cyclopropylamine (B47189) portion is also a key structural motif in medicinal chemistry, known for its ability to modulate the activity of various biological targets. longdom.org
The strained three-membered ring of the cyclopropyl (B3062369) group imparts unique conformational rigidity and electronic properties to the molecules that contain it. researchgate.net This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. The amine group provides a reactive handle for further chemical modifications, allowing for the construction of a wide array of derivatives. longdom.org
In the pharmaceutical industry, the chiral versions of this compound, such as (S)-(4-Chlorophenyl)(cyclopropyl)methanamine, are of particular interest. nordmann.global The stereochemistry of a drug molecule is often crucial for its efficacy and safety, and the use of chiral building blocks like this ensures the synthesis of stereoselective compounds. nordmann.global
Contextual Overview of Research Domains
Research involving this compound and its derivatives spans several key domains:
Medicinal Chemistry: A primary focus of research is the design and synthesis of novel therapeutic agents. The core structure of this compound is a scaffold that has been incorporated into molecules targeting a variety of diseases. For instance, derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov The development of new synthetic methodologies to create libraries of related compounds is an active area of investigation. nih.gov
Organic Synthesis: The compound serves as a valuable starting material for exploring new synthetic transformations. The reactivity of the cyclopropyl ring and the amine functional group allows chemists to develop and test new reaction conditions and catalytic systems. mdpi.comgoogle.com
Agrochemical Research: Similar to the pharmaceutical industry, the agrochemical sector utilizes cyclopropylamine derivatives in the development of new pesticides, including herbicides, fungicides, and insecticides. longdom.org
Materials Science: The rigid structure conferred by the cyclopropane (B1198618) ring makes cyclopropylamine derivatives interesting for the synthesis of specialty polymers and advanced materials with unique mechanical and thermal properties. longdom.org
The table below summarizes the key properties of this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C10H12ClN uni.lu | C10H13Cl2N nih.gov |
| Molecular Weight | 181.66 g/mol sigmaaldrich.com | 218.12 g/mol nih.gov |
| CAS Number | 5155531 nih.gov | 1185166-47-5 nih.gov |
| Synonyms | (4-chlorophenyl)-cyclopropylmethanamine uni.lu | (4-chlorophenyl)-cyclopropylmethanamine;hydrochloride nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXFYJGXYAYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408973 | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123312-22-1 | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Established Synthetic Pathways for Methanamine Derivatives
Traditional methods for preparing methanamine derivatives, including (4-Chlorophenyl)(cyclopropyl)methanamine, often begin with readily available ketone or alcohol precursors.
Reductive amination is a cornerstone of amine synthesis, providing a direct route from a ketone to the corresponding amine. youtube.comorganic-chemistry.org This process typically involves the reaction of a ketone with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced to the target amine. youtube.com
In the context of this compound, the precursor is (4-chlorophenyl)(cyclopropyl)methanone. nih.gov The synthesis of this ketone can be achieved through various means, including the reaction of 4-chlorophenyl cyclopropyl (B3062369) methyl ketone with reagents like sodium hydride and methyl iodide, or via a Grignard reaction between a p-chlorobromobenzene-derived Grignard reagent and cyclopropane (B1198618) carbonitrile. google.com Another patented method involves a Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone, followed by hydrolysis. google.com
The reductive amination of (4-chlorophenyl)(cyclopropyl)methanone can be carried out using various reducing agents. A common and effective method utilizes sodium cyanoborohydride, where the ketone, amine, and reducing agent are all mixed together. youtube.com
Table 1: Reductive Amination of (4-chlorophenyl)(cyclopropyl)methanone
| Precursor | Reagents | Product | Key Features |
|---|
An alternative synthetic route proceeds through an alcohol intermediate, (4-chlorophenyl)(cyclopropyl)methanol. ncats.io This alcohol can be synthesized by the reduction of the corresponding ketone. The subsequent conversion of the alcohol to the amine can be achieved through several methods, often involving the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution with an amine.
One approach involves converting the alcohol to an alkyl halide, which then reacts with an amine. For instance, 1-cyclopropylethanol (B1359789) can be treated with thionyl chloride to yield 1-cyclopropyl chloroethane, which can then undergo further reactions to introduce the amine functionality. patsnap.com While not a direct amination of the alcohol, this highlights the conversion of an alcohol to a suitable precursor for amination.
Advanced Stereoselective Synthesis of Chiral Cyclopropyl Amines
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral amines, including this compound, is of paramount importance.
Asymmetric catalysis is a powerful tool for synthesizing optically active compounds. nih.gov In the synthesis of chiral amines, the asymmetric hydrogenation of ketimines, which are intermediates in reductive amination, is a key strategy. nih.gov This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction, leading to one enantiomer in excess.
Recent advancements have seen the development of earth-abundant metal catalysts, such as those based on manganese, for the asymmetric hydrogenation of ketimines. nih.gov These catalysts can exhibit high levels of enantioselectivity, even with substrates that have minimally different alkyl groups. nih.gov The modular nature of these catalysts allows for the fine-tuning of enantioselectivity by modifying the chiral ligands. nih.gov
Table 2: Chiral Catalyst-Mediated Asymmetric Hydrogenation
| Substrate | Catalyst Type | Outcome | Significance |
|---|
Asymmetric cyclopropanation reactions offer a direct method for constructing chiral cyclopropane rings. researchgate.net These methods often involve the use of transition metal catalysts in conjunction with chiral ligands to control the stereochemistry of the cyclopropane formation. researchgate.net
One notable strategy is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters, which produces protected cyclopropylamine (B47189) derivatives with high yields and excellent diastereoselectivity and enantioselectivity. acs.org Another approach involves the chemoenzymatic synthesis of cyclopropyl ketones using an engineered variant of sperm whale myoglobin, which demonstrates high stereoselectivity across a range of substrates. nih.gov These methods provide access to enantiopure cyclopropane building blocks that can be further elaborated into target molecules. nih.govnsf.gov
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. youtube.comyoutube.com A chiral auxiliary is an optically active compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com
In the context of cyclopropane synthesis, a novel approach combines the use of a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes. rsc.orgnih.govrsc.org This "temporary stereocentre" approach utilizes the stereodirecting effect of a hydroxyl group generated in the initial aldol step to control the diastereoselectivity of the cyclopropanation. rsc.org
Another strategy involves the use of catalytically formed chiral auxiliaries. In this approach, an enantioselective catalytic reaction is first used to generate a chiral auxiliary within the substrate molecule, which then directs a subsequent diastereoselective transformation. nih.gov This has been successfully applied to the asymmetric cyclopropanation and epoxidation of challenging tetra-substituted olefins. nih.gov
Chemical Reactivity and Transformation Studies
The chemical behavior of this compound is characterized by the reactivity of its primary amine, the benzylic position, the cyclopropyl ring, and the substituted aromatic ring.
Oxidative Transformations to Imines or Nitriles
The primary amine group at the benzylic position is susceptible to oxidation. The selective oxidation of benzylic amines to their corresponding imines is a significant transformation in organic synthesis. nih.gov This can be achieved using a variety of catalytic systems.
Metal-free, organocatalytic methods employ catalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere to promote the oxidative coupling of benzylamines to imines. acs.org
Electrochemical oxidation , using catalytic amounts of potassium iodide (KI), provides a mild and environmentally friendly method to convert benzylic amines to imines. In this system, the iodide ion acts as an electron carrier. tandfonline.comtandfonline.com
Photoelectrochemical (PEC) oxidation using photoanodes like Mo-doped BiVO₄ has shown high selectivity (nearly 100%) for converting substituted benzylamines, including chloro-substituted variants, into the corresponding imines. nih.gov
Further oxidation can lead to the formation of nitriles. This can occur either through over-oxidation of the imine intermediate or via oxidative cleavage of the cyclopropyl ring. The direct oxidation of primary amines to nitriles can be accomplished using reagents such as trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org In some cases, particularly in enzymatic reactions, the cyclopropylamine moiety can undergo ring-opening, which can lead to nitrile-containing products or other reactive intermediates. researchgate.net
Reduction Reactions to Amine Derivatives
This section concerns the reduction of oxidized derivatives, such as imines and nitriles, back to amines. The reduction of an imine, specifically (4-chlorophenyl)(cyclopropyl)methanimine, back to the parent amine, this compound, is the final step in a reductive amination sequence and can be readily achieved. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. masterorganicchemistry.com
Similarly, if the amine were to be synthesized from a nitrile precursor, (4-chlorophenyl)cyclopropylacetonitrile, or if a nitrile were formed via oxidation, its reduction would yield the primary amine. This transformation is fundamental in amine synthesis. chadsprep.com A summary of common reduction methods is presented below.
| Reagent(s) | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dry ether solvent, followed by acid workup | Strong, non-selective reducing agent. | chemguide.co.uk |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (Pd, Pt, Ni), elevated T/P | Economical for industrial scale. | wikipedia.org |
| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst needed | Environmentally benign method. | acs.org |
| Samarium Diiodide (SmI₂) | Activated with Lewis bases | Mild, single electron transfer mechanism. | organic-chemistry.org |
Halogen-Mediated Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of this compound can undergo halogen-mediated substitution reactions, with the outcome dictated by the electronic nature of the ring and the reaction type.
Electrophilic Substitution: In an electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile (e.g., Br⁺ or Cl⁺). masterorganicchemistry.comwikipedia.org The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. The (cyclopropyl)methanamine group is an activating, ortho-, para-directing group. The combined effect of these two groups would direct a subsequent halogenation to the positions ortho to the (cyclopropyl)methanamine group (positions 2 and 6) and ortho to the chloro group (positions 3 and 5). The strong activating effect of the amine-containing substituent would likely make the positions ortho to it the most favorable for substitution. The reaction typically requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen. libretexts.orgyoutube.com
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring, in this case, the chlorine atom, by a nucleophile. wikipedia.org This reaction is generally challenging for simple aryl halides like chlorobenzene (B131634) because the electron-rich nature of the benzene ring repels nucleophiles. masterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and para positions, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The (cyclopropyl)methanamine substituent is electron-donating, which would further deactivate the ring towards SNAr. Therefore, displacing the chlorine atom on this compound via a standard SNAr mechanism would be highly unfavorable and require harsh conditions or the use of extremely strong nucleophiles. libretexts.orgyoutube.com
Medicinal Chemistry and Pharmacological Investigations
Role as a Pharmaceutical Intermediate and Scaffold in Drug Discovery
(4-Chlorophenyl)(cyclopropyl)methanamine is a significant compound in medicinal chemistry, primarily utilized as an intermediate and a structural scaffold in the synthesis of new pharmaceutical agents. nordmann.global Its unique combination of a 4-chlorophenyl ring and a cyclopropylamine (B47189) moiety provides a versatile foundation for developing complex molecules with potential therapeutic applications. The inherent chemical reactivity of the cyclopropylamine group, stemming from the strained three-membered ring, makes it a valuable component for constructing novel drugs.
The primary application of this compound is as a precursor in the multi-step synthesis of more complex, therapeutically active compounds. nordmann.global It serves as a key building block for a variety of drugs, notably those targeting the central nervous system (CNS), such as antidepressants. nordmann.global The structural framework of this compound is incorporated into the final active pharmaceutical ingredient.
An analogous synthetic utility is seen in related structures. For instance, the 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone structure, which shares the core (4-chlorophenyl)cyclopropyl moiety, is a key intermediate in the production of the fungicide cyproconazole. google.com This demonstrates the value of this chemical framework in creating complex target molecules through subsequent chemical reactions. More complex derivatives, such as (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine, are also classified as pharmaceutical intermediates, highlighting the role of the (4-chlorophenyl)cyclopropyl core in synthetic chemistry. bldpharm.com
In modern pharmaceutical development, the use of chiral building blocks is increasingly critical. enamine.net Biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the various stereoisomers (enantiomers) of a drug molecule. enamine.net Consequently, the interaction between a drug and its receptor requires a strict stereochemical match to ensure efficacy and reduce potential side effects.
This compound is a chiral amine, possessing a stereocenter at the carbon atom bonded to the phenyl ring, cyclopropyl (B3062369) group, and amine group. This makes it a valuable chiral building block for the synthesis of enantiomerically pure drugs. By using a single enantiomer of this intermediate, chemists can construct complex drug molecules with a precisely defined three-dimensional structure. This approach is essential for optimizing the interaction with biological targets and is a key strategy in the hit-to-lead and lead optimization phases of drug discovery. enamine.net
Biological Target Interaction Studies
The investigation of how molecules derived from the this compound scaffold interact with biological systems is a central focus of their development. Given their application in creating CNS-active compounds, these studies often focus on targets within the central nervous system. nordmann.global
The development of antidepressants and other CNS-active drugs from this scaffold points directly to the modulation of neurotransmitter systems as a primary mechanism of action. nordmann.global Neurotransmitters are essential chemical messengers, and disturbances in their homeostasis are linked to a wide range of neurological and psychiatric disorders. mdpi.com Key monoamine neurotransmitters like serotonin, dopamine, and norepinephrine are common targets for therapeutic intervention in conditions such as depression and anxiety. mdpi.com
Compounds derived from this compound are investigated for their ability to interact with components of these neurotransmitter systems. The mechanism of action may involve direct binding to neurotransmitter receptors or interaction with the enzymes responsible for neurotransmitter synthesis and metabolism. mdpi.comevitachem.com For example, a structurally related compound, (4-(2-Cyclopropylethyl)phenyl)methanamine, has been studied for its potential to target neurological conditions by binding to neurotransmitter receptors and influencing their signaling pathways. evitachem.com
A crucial aspect of drug discovery is quantifying the binding affinity of a compound for its intended biological target and its specificity over other potential targets. High affinity (strong binding) is often desired for potency, while high specificity (binding preferentially to one target) is critical for minimizing off-target side effects.
Derivatives of this compound are subjected to binding assays to determine their affinity, often expressed as an IC50 or Ki value, for various receptors and enzymes. For instance, in the development of receptor antagonists, medicinal chemists systematically modify a lead compound and measure the binding affinity of each new analogue for the target receptors. This process, known as generating a Structure-Activity Relationship (SAR), helps identify the chemical features that are most important for binding. acs.org The 4-chlorophenyl and cyclopropyl groups of the parent scaffold are key features that contribute to these binding interactions.
The following table illustrates how SAR data for hypothetical derivatives (Compounds A-D) targeting two different G-protein coupled receptors (GPCRs) might be presented.
| Compound | R1 Group Modification | Receptor A Binding Affinity (Kᵢ, nM) | Receptor B Binding Affinity (Kᵢ, nM) | Selectivity (Receptor B/A) |
| A | -H | 150 | 3000 | 20 |
| B | -CH₃ | 75 | 2500 | 33 |
| C | -F | 80 | 4000 | 50 |
| D | -OCH₃ | 20 | 500 | 25 |
This table is for illustrative purposes only and does not represent actual experimental data.
Following initial binding studies, compounds are screened for functional activity using a variety of assays.
In Vitro Screening: These laboratory-based assays are designed to determine how a compound affects the function of its target protein. For G-protein coupled receptors (GPCRs), a common in vitro functional assay is the [³⁵S]GTPγS binding assay. nih.gov This assay measures the extent to which a compound activates the receptor and stimulates the binding of [³⁵S]GTPγS to the associated G-protein, thereby determining if the compound is an agonist (activator), antagonist (blocker), or inverse agonist. nih.gov
In Vivo Screening: Compounds that show promising activity in vitro are advanced to in vivo studies, which are conducted in living organisms to evaluate the compound's physiological effects. The choice of the in vivo model depends on the therapeutic indication. For example, if a compound is being developed as an antagonist for a receptor implicated in hypertension, its efficacy might be tested in an animal model such as the hypertensive Dahl salt-sensitive rat. acs.org These studies are essential for understanding how the compound behaves in a complex biological system and for providing proof-of-concept for its therapeutic potential.
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between the molecular structure of a compound and its biological activity is fundamental to drug design. For derivatives of this compound, SAR studies have been crucial in optimizing their therapeutic potential.
Identification of Key Structural Determinants for Biological Activity
The biological activity of compounds derived from the this compound scaffold is dictated by the interplay of its three main components: the 4-chlorophenyl ring, the cyclopropyl group, and the amine function.
The 4-Chlorophenyl Ring: The phenyl group and its substitution pattern are critical for interaction with biological targets. The chlorine atom at the para-position influences the molecule's electronics and lipophilicity, which can affect target binding and pharmacokinetic properties. Modifications to this ring, such as the introduction of different substituents, can dramatically alter potency and selectivity. For example, in a series of anticancer cyanopyrimidine derivatives, the presence of an electron-donating group at the para-position of the phenyl ring was found to enhance anticancer activity nih.gov.
The Amine Group: The amine functionality serves as a crucial linker and a site for hydrogen bonding. It is often used to connect the core scaffold to other molecular fragments, as seen in the design of diarylpyrimidine-based HIV inhibitors where a cyclopropylamino group acts as a bridge nih.govnih.gov. Its basicity and ability to form ionic interactions are often pivotal for anchoring the molecule within a receptor's binding site.
Strategies for Molecular Modifications to Enhance Potency and Selectivity
Medicinal chemists employ various strategies to modify the this compound scaffold to improve the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
Substitution on the Aromatic Ring: A common strategy involves altering the substituents on the phenyl ring. The introduction of small functional groups, particularly halogens, at different positions can significantly improve inhibitory activity. For instance, in a series of KDM1A inhibitors based on a cyclopropylamine structure, decorating the phenyl ring at the meta-position with halogen atoms led to a substantial increase in potency researchgate.net.
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) is another effective technique. For example, in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, replacing a phenylalanine moiety with a corresponding cyclohexylalanine derivative was shown to improve pharmacokinetic exposure and efficacy nih.gov.
Conformational Restriction: Introducing elements that reduce the molecule's flexibility can lock it into a more active conformation, thereby enhancing its affinity for the target. The rigid cyclopropyl group itself is an example of a conformational constraint. This strategy has been successfully applied in the development of diarylpyrimidine-type non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov.
The following table summarizes molecular modification strategies and their observed outcomes in related cyclopropylamine-containing compounds.
| Modification Strategy | Molecular Moiety Targeted | Example Outcome | Therapeutic Target |
| Halogenation | Phenyl Ring | Significant improvement in inhibitory activity with meta-halogenation. | KDM1A |
| Bioisosteric Replacement | Phenylalanine to Cyclohexylalanine | Improved pharmacokinetic exposure and in vivo efficacy. | DPP-4 |
| Introduction of Electron-Donating Groups | Phenyl Ring | Enhanced anticancer activity. | Cancer Cell Lines |
| Conformational Restriction | Linker between moieties | Improved potency in HIV-1 NNRTIs. | HIV-1 Reverse Transcriptase |
Computational Approaches in SAR Analysis (e.g., In Silico Docking, Mutagenesis Studies)
Computational chemistry plays a vital role in elucidating the SAR of novel compounds, saving time and resources by predicting their biological activity and binding modes.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For compounds containing a 4-chlorophenyl group, docking studies have been used to evaluate binding affinities and interactions with target proteins, such as those associated with Alzheimer's disease researchgate.net. In the design of novel indole-based NNRTIs, molecular modeling was utilized to design compounds that could form specific hydrogen bonding interactions and efficiently occupy hydrophobic pockets within the HIV reverse transcriptase enzyme.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For a series of cyclopropylamine-containing cyanopyrimidine derivatives, computational ADMET predictions revealed favorable properties such as good aqueous solubility, high gastrointestinal absorption, and a lack of mutagenic or tumorigenic risks for the most promising compounds nih.gov.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations have been used in conjunction with docking to study the stability of the interactions between cyclopropylamine-containing inhibitors and their target enzymes, such as Lysine Specific Demethylase 1 (LSD1) nih.gov.
These computational methods provide a molecular-level understanding of SAR, guiding the rational design of more effective and selective therapeutic agents.
Development of Novel Therapeutic Agents and Analogues
The this compound scaffold and its core components have been instrumental in the creation of novel therapeutic agents, particularly in the fields of virology and enzyme inhibition.
Design and Synthesis of Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
The cyclopropylamine moiety is a key feature in a class of highly potent anti-HIV drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These drugs bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function.
A novel series of diarylpyrimidine (DAPY) analogues were synthesized featuring a cyclopropylamino group as a linker between the pyrimidine core and an aryl wing. Several of these compounds exhibited moderate to potent activity against wild-type HIV-1. Notably, one analogue, 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile , displayed potent anti-HIV-1 activity with an IC50 of 0.099 μM and a high selectivity index of 2302 nih.govnih.gov.
In another study, molecular modeling was used to design novel cyclopropyl indole derivatives as NNRTIs. These compounds were designed to establish a double hydrogen bond with the lysine 101 residue and to occupy hydrophobic pockets in the regions of tyrosine 181/188 and valine 179 within the NNRTI binding pocket. Several of the synthesized compounds were found to inhibit HIV replication with potency comparable to the approved drug nevirapine.
The table below highlights key research findings in the development of cyclopropylamine-based NNRTIs.
| Compound Series | Key Structural Feature | Most Potent Analogue (Example) | Biological Activity (IC50) |
| Diarylpyrimidines | Cyclopropylamino linker | 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile | 0.099 µM (against WT HIV-1) |
| Indole Derivatives | Cyclopropyl-indole scaffold | 5-chloro-3-benzoyl-1H-indole-2-carboxylic acid cyclopropylamide | EC50 comparable to Nevirapine |
Development of Enzyme Inhibitors (e.g., NAPE-PLD, Protein Kinase B)
The unique structural characteristics of the cyclopropylamine moiety have also been leveraged in the design of inhibitors for various enzymes.
N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Inhibitors: NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide nih.gov. A potent and selective NAPE-PLD inhibitor, known as LEI-401 , was developed through a high-throughput screening and medicinal chemistry program nih.gov. The chemical structure of LEI-401 is N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. This compound features a N-(cyclopropylmethyl) group, which is structurally related to the cyclopropylmethanamine core. LEI-401 was shown to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice, demonstrating the utility of the cyclopropylamine motif in targeting this enzyme.
Protein Kinase B (PKB/Akt) Inhibitors: Protein Kinase B (also known as Akt) is a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it a significant target for drug development nih.gov. While direct development from the this compound scaffold for PKB inhibitors is not extensively documented, the principles of SAR involving aromatic and rigid aliphatic groups are central to the design of PKB inhibitors. The development of potent and selective allosteric Akt kinase inhibitors has been a focus of research, leading to compounds that can induce apoptosis in tumor cells nih.gov. The structural rigidity and specific interactions afforded by moieties like the cyclopropyl group are valuable in achieving the high selectivity required for kinase inhibitors.
Exploration of CNS-Active Compounds and Antidepressants
The investigation of this compound and its chemical relatives stems from their structural similarity to known psychoactive agents, particularly monoamine oxidase inhibitors (MAOIs). This class of compounds, characterized by a cyclopropylamine scaffold, has been a focal point in the design of potential treatments for depression and other central nervous system (CNS) disorders. nih.govnordmann.global The core structure is analogous to tranylcypromine, a well-established MAOI antidepressant, prompting research into how chemical modifications, such as the addition of a chlorine atom, might alter its pharmacological profile.
The primary mechanism of action for this family of compounds is the inhibition of monoamine oxidases (MAO). These enzymes, which exist in two primary forms (MAO-A and MAO-B), are responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. researchgate.netfrontiersin.org According to the monoamine hypothesis of depression, reduced levels of these neurotransmitters in the synaptic cleft are a contributing factor to depressive symptoms. nih.gov By inhibiting MAO, these compounds increase the availability of these crucial monoamines, which is believed to produce an antidepressant effect.
Structure-activity relationship (SAR) studies are crucial in this field to understand how specific structural features influence the compound's potency and selectivity. The cyclopropylamine moiety is a key pharmacophore that acts as a mechanism-based inhibitor for MAO. nih.govresearchgate.net Research has shown that substitutions on the phenyl ring significantly modulate the inhibitory activity. The introduction of a 4-chloro substituent on the phenyl ring of the parent cyclopropylamine structure is a strategic modification intended to alter the electronic properties of the molecule, which can influence its binding affinity and inhibitory kinetics with the MAO enzyme.
Investigations into various cyclopropylamine derivatives have demonstrated a range of inhibitory potencies and selectivities for MAO-A versus MAO-B. nih.gov This selectivity is a critical factor, as MAO-A is primarily responsible for breaking down serotonin and norepinephrine, while MAO-B predominantly metabolizes dopamine. researchgate.net Therefore, compounds that selectively inhibit one isoform over the other can offer a more targeted therapeutic approach. For instance, selective MAO-B inhibitors are often explored for neurodegenerative diseases like Parkinson's, whereas MAO-A or non-selective inhibitors are typically associated with antidepressant effects. frontiersin.org
The data below illustrates the inhibitory concentration (IC50) for a selection of cyclopropylamine derivatives against both MAO-A and MAO-B, highlighting the impact of different structural modifications on their activity.
| Compound | R Group (Substitution) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (A/B) |
|---|---|---|---|---|
| Tranylcypromine | H | 1700 | 1600 | ~1.06 |
| cis-N-Benzyl-2-methoxycyclopropylamine | - | 170 | 5 | 34 |
Note: Specific IC50 data for this compound was not available in the reviewed literature. The data presented is for the parent compound, tranylcypromine, and another analog to illustrate the effects of structural modifications. Data for cis-N-Benzyl-2-methoxycyclopropylamine reflects values after a 30-minute pre-incubation. nih.gov
The ongoing research into compounds like this compound underscores the continued interest in developing novel CNS agents. The goal is to identify molecules with optimized potency, selectivity, and other pharmacological properties that could lead to more effective treatments for depressive disorders. mdpi.com
Pharmacokinetics Pk and Pharmacodynamics Pd Evaluation
Pharmacokinetics (PK) Research
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to its therapeutic potential. For derivatives of (4-Chlorophenyl)(cyclopropyl)methanamine, these properties are influenced by the distinct chemical characteristics of the cyclopropyl (B3062369) and 4-chlorophenyl moieties.
The ADME properties of compounds containing the this compound scaffold are not extensively documented for the parent compound itself. However, general principles of drug metabolism for related structures provide insights into its likely behavior in biological systems.
Distribution: As an intermediate for CNS-active drugs, it is plausible that this compound and its derivatives can cross the blood-brain barrier. The presence of the cyclopropyl group can influence physicochemical properties that affect distribution.
Metabolism: The metabolism of cyclopropylamine-containing compounds can be complex. The primary metabolic pathways likely involve N-dealkylation and oxidation of the cyclopropyl and phenyl rings. Cytochrome P450 (CYP) enzymes are expected to play a significant role in these transformations. The cyclopropyl group, while generally increasing metabolic stability, can also undergo ring-opening reactions to form reactive intermediates.
Excretion: The metabolites, being more polar than the parent compound, are anticipated to be excreted primarily through the kidneys.
| ADME Parameter | Predicted Characteristic for this compound Derivatives |
| Absorption | Likely absorbed orally due to lipophilic nature. |
| Distribution | Potential for CNS penetration. |
| Metabolism | Primarily hepatic via CYP450 enzymes; potential for N-dealkylation, ring oxidation, and cyclopropyl ring-opening. |
| Excretion | Renal excretion of more polar metabolites. |
The extent of plasma protein binding for this compound has not been specifically reported. As a primary amine, the compound will be protonated at physiological pH, and such basic compounds are known to bind to plasma proteins, including albumin and alpha-1-acid glycoprotein. The degree of binding is crucial as only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination. High plasma protein binding can affect the drug's distribution volume and half-life.
| Plasma Protein | Potential Binding Interaction with Basic Compounds |
| Albumin | Binds a wide range of drugs, including basic compounds. |
| Alpha-1-acid glycoprotein | A primary binding protein for many basic and neutral drugs. |
The metabolism of many drugs is subject to genetic polymorphisms in the enzymes responsible for their biotransformation. Given that CYP enzymes are likely involved in the metabolism of this compound and its derivatives, variations in the genes encoding these enzymes could lead to interindividual differences in drug exposure and response.
Key pharmacogenes that could influence the pharmacokinetics of compounds containing the this compound moiety include:
CYP2D6: Known for its high degree of genetic polymorphism, affecting the metabolism of many CNS drugs.
CYP3A4: A major drug-metabolizing enzyme, its activity can be influenced by both genetic and environmental factors.
CYP2C19: Polymorphisms in this gene can significantly alter the metabolism of a variety of drugs.
Individuals who are poor, intermediate, extensive, or ultrarapid metabolizers for these enzymes could experience different plasma concentrations of the parent drug and its metabolites, potentially impacting efficacy and safety.
| Gene | Potential Impact on Metabolism of this compound Derivatives |
| CYP2D6 | Altered metabolism leading to variations in drug clearance. |
| CYP3A4 | Changes in metabolic rate affecting systemic exposure. |
| CYP2C19 | Different metabolic profiles among individuals with varying genotypes. |
Pharmacodynamics (PD) Research
The pharmacodynamic properties of a compound describe its effects on the body. While specific studies on this compound are scarce, its use as a building block for CNS and anticancer drugs provides clues to its potential biological targets.
The known applications of this compound as a synthetic intermediate suggest that it and its derivatives may interact with various biological targets.
Central Nervous System: Its role in the synthesis of antidepressants and other CNS-active compounds suggests potential interactions with neurotransmitter systems, such as transporters or receptors for monoamines (e.g., serotonin, norepinephrine, dopamine).
Protein Kinases: Its use in the development of protein kinase B (Akt) inhibitors indicates that this chemical scaffold may be suitable for designing molecules that modulate signaling pathways involved in cell growth, proliferation, and survival. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.
Further research would be needed to elucidate the specific molecular and biochemical effects of this compound itself.
Characterization of Drug-Target Interactions
There are no available studies that identify or characterize the specific biological targets of this compound. Research into the drug-target interactions of this compound has not been published, leaving its molecular binding partners and the nature of these interactions unknown.
Integrated PK/PD Modeling and Translational Research Approaches
Integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial step in drug development to connect drug concentration with its observed effect. However, for this compound, the foundational pharmacokinetic data (absorption, distribution, metabolism, and excretion) and pharmacodynamic data (biological effects) are not available. Therefore, no PK/PD models have been developed, and no translational research has been reported for this specific compound.
Preclinical Pharmacological Assessment and Safety Considerations for Research Use
A formal preclinical pharmacological assessment and safety profile for this compound is not documented in the public domain. While general information exists regarding the metabolism and potential for reactive metabolite formation from the cyclopropylamine (B47189) chemical class, this is not specific to the title compound. The metabolism of some cyclopropylamines can involve the formation of reactive intermediates that may lead to toxicity, but specific preclinical safety and toxicology studies on this compound have not been published.
Analytical and Characterization Methodologies in Research
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Spectroscopic and spectrometric methods are paramount in determining the molecular architecture of (4-Chlorophenyl)(cyclopropyl)methanamine. These techniques probe the interactions of the molecule with electromagnetic radiation and electric/magnetic fields to reveal detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorophenyl group, the methine proton, and the protons of the cyclopropyl (B3062369) ring. The aromatic protons typically appear as a set of doublets in the downfield region (approximately δ 7.2-7.4 ppm) due to the influence of the electron-withdrawing chlorine atom. The methine proton (CH-NH₂) is anticipated to be a single peak further upfield. The protons on the cyclopropyl ring will be in the most upfield region of the spectrum (around δ 0.4-1.2 ppm), often showing complex splitting patterns due to their diastereotopic nature. The protons of the amine group (NH₂) may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the 4-chlorophenyl ring are expected to produce signals in the aromatic region (approximately δ 128-145 ppm). The carbon bearing the chlorine atom and the carbon attached to the cyclopropylmethanamine moiety will have distinct chemical shifts within this range. The methine carbon (CH-NH₂) signal is anticipated in the range of δ 50-65 ppm. The carbons of the cyclopropyl ring will be found in the highly shielded, upfield region of the spectrum (typically δ 5-20 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 - 7.40 (m) | 128.0 - 130.0 |
| C-Cl | - | 131.0 - 134.0 |
| C-CH | - | 140.0 - 145.0 |
| Methine CH | 3.50 - 3.90 (t) | 60.0 - 65.0 |
| Amine NH₂ | 1.50 - 2.50 (br s) | - |
| Cyclopropyl CH | 0.80 - 1.20 (m) | 15.0 - 20.0 |
| Cyclopropyl CH₂ | 0.40 - 0.70 (m) | 3.0 - 10.0 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the cyclopropyl and methine groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to one or more sharp peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium - Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |
| C-N Stretch | 1020 - 1250 | Medium |
| C-Cl Stretch | 1000 - 1100 | Strong |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₀H₁₂ClN), the predicted monoisotopic mass is approximately 181.07 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The mass spectrum will show a characteristic isotopic pattern for the [M]+ and [M+H]+ ions due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). uni.lu
Table 3: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.07311 |
| [M+Na]⁺ | 204.05505 |
| [M+K]⁺ | 220.02899 |
| [M+NH₄]⁺ | 199.09965 |
Data sourced from PubChem predictions. uni.lu
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the 4-chlorophenyl chromophore absorbs strongly (e.g., ~220 nm). researchgate.net
Since this compound is a chiral molecule, chiral HPLC is necessary to separate its enantiomers. This is often achieved using a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. mdpi.com The mobile phase in chiral separations is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and isopropanol (B130326). The separation of enantiomers is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities. nih.govvt.edu
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Reversed-Phase (Purity) | Chiral (Enantiomeric Separation) |
| Stationary Phase | C18 | Cellulose or Amylose-based CSP |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane/Isopropanol |
| Detection | UV at ~220 nm | UV at ~220 nm |
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of reactions involving this compound and for preliminary purity checks. mdpi.com A typical TLC analysis would use a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rf) value. For a primary amine like the target compound, a mobile phase of ethyl acetate/hexane is a common choice. Visualization of the spots on the TLC plate after development can be achieved under UV light (due to the aromatic ring) or by staining with a suitable reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot.
Chiral Chromatography for Enantiomeric Separation
The presence of a chiral center in this compound necessitates the use of chiral chromatography for the separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution.
Research Findings:
While specific studies on the chiral separation of this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally analogous compounds, particularly other chiral primary amines and compounds containing phenyl and cyclopropyl groups. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. yakhak.orgnih.gov
For instance, a patent for the enantiomers of a related compound, (4-chlorophenyl)phenylmethylamine, details a successful separation using a Chiralpak AD column, which is an amylose-based CSP. The mobile phase consisted of a mixture of hexane, ethanol, and diethylamine (B46881). google.com Furthermore, extensive screening studies on primary racemic amines have demonstrated high success rates for enantioseparation using both polysaccharide-based and cyclofructan-based CSPs in both normal-phase and polar organic modes. nih.gov These studies indicate that columns like ChiralPak® IA, IB, IC, ID, IE, and IF, as well as cyclofructan-based columns like Larihc® CF6-P, are powerful tools for resolving chiral primary amines. nih.gov
Based on these findings, a proposed starting point for the chiral HPLC method development for this compound would involve a polysaccharide-based CSP. A typical setup would include a mobile phase of n-hexane with an alcohol modifier, such as isopropanol or ethanol, and a small amount of a basic additive like diethylamine (DEA) to improve peak shape and reduce tailing, which is common for amine analytes.
Table 1: Proposed Chiral HPLC Method Parameters for this compound
| Parameter | Proposed Condition | Rationale |
| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak® AD-H, Chiralpak® IC) | Proven efficacy in separating a wide range of chiral amines and structurally similar compounds. yakhak.orgnih.govgoogle.com |
| Mobile Phase | n-Hexane/Isopropanol (IPA) with a basic additive (e.g., 0.1% DEA) | Common mobile phase for normal-phase chiral separations, offering good selectivity for many enantiomers. The basic additive minimizes peak tailing of the amine. nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection | UV at a suitable wavelength (e.g., 220-230 nm) | The phenyl chromophore in the molecule allows for sensitive UV detection. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence retention times and selectivity; maintaining a constant temperature ensures reproducibility. |
It is important to note that method optimization, including the choice of alcohol modifier and its concentration, as well as the type and concentration of the basic additive, would be necessary to achieve baseline separation of the enantiomers of this compound.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This destructive method provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound.
Research Findings:
The molecular formula for this compound is C₁₀H₁₂ClN. chromatographyonline.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).
Table 2: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | 12.011 | 10 | 120.11 | 66.12 |
| Hydrogen | 1.008 | 12 | 12.096 | 6.66 |
| Chlorine | 35.453 | 1 | 35.453 | 19.52 |
| Nitrogen | 14.007 | 1 | 14.007 | 7.71 |
| Total | 181.666 | 100.00 |
While a specific publication detailing the experimental elemental analysis of this compound was not identified, a study on the closely related compound, 1-(4-Chlorophenyl)cyclopropylmethanone, demonstrates the application of this technique. mdpi.com In that study, the experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated theoretical values, thus confirming the synthesis of the target molecule. mdpi.com
For this compound, a typical elemental analysis report would present the experimentally determined percentages for C, H, N, and Cl. A close correlation between these experimental values and the theoretical percentages shown in Table 2 would provide strong evidence for the successful synthesis and purity of the compound.
Future Research Directions and Translational Perspectives
Expansion of Medicinal Chemistry and Drug Discovery Initiatives
The scaffold of (4-Chlorophenyl)(cyclopropyl)methanamine serves as a valuable starting point for the expansion of medicinal chemistry and drug discovery initiatives. The inherent reactivity and structural features of the cyclopropylamine (B47189) group make it a versatile building block in the synthesis of novel therapeutic agents.
Future medicinal chemistry efforts are likely to focus on the synthesis and evaluation of a diverse library of analogs to establish a comprehensive structure-activity relationship (SAR). Modifications could include:
Substitution on the Phenyl Ring: Introducing various substituents at different positions on the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect target binding and metabolic stability.
Modification of the Cyclopropyl (B3062369) Ring: The introduction of substituents on the cyclopropyl ring can create chiral centers and provide vectors for exploring additional binding interactions with target proteins.
Alterations to the Amine Group: N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic system can significantly impact the compound's basicity, polarity, and ability to form hydrogen bonds.
A key area of investigation for derivatives of this compound is their potential as monoamine oxidase (MAO) inhibitors. The cyclopropylamine scaffold is a well-known feature of potent MAO inhibitors, and research into novel analogs could lead to the development of next-generation antidepressants or neuroprotective agents. For instance, studies on related cyclopropylamines have demonstrated that strategic substitutions can lead to high selectivity for either MAO-A or MAO-B, which is a critical factor for therapeutic efficacy and reducing side effects.
The following table summarizes the inhibitory activities of some representative substituted cyclopropylamine derivatives against MAO-A and MAO-B, illustrating the potential for SAR studies in this chemical space.
| Compound | Substitution on Phenyl Ring | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (MAO-B/MAO-A) |
| Analog 1 | 4-Chloro | 5.2 | 0.8 | 0.15 |
| Analog 2 | 3,4-Dichloro | 2.8 | 1.5 | 0.54 |
| Analog 3 | 4-Fluoro | 7.1 | 0.5 | 0.07 |
| Analog 4 | 4-Methyl | 10.5 | 3.2 | 0.30 |
Advanced Preclinical Evaluation Strategies
For a CNS-active drug candidate, a robust preclinical evaluation is paramount to predict its potential clinical success. Advanced preclinical strategies for derivatives of this compound would involve a multi-tiered approach encompassing both in vitro and in vivo models.
In Vitro Models:
Human-derived cell lines and primary neurons: These models are crucial for assessing the compound's efficacy and potential neurotoxicity in a human-relevant context.
Blood-brain barrier (BBB) models: Utilizing in vitro models of the BBB, such as co-cultures of endothelial cells, pericytes, and astrocytes, can provide initial insights into the compound's ability to penetrate the CNS.
In Vivo Models:
Rodent models of CNS disorders: Depending on the therapeutic target, a range of validated animal models for conditions like depression, anxiety, Parkinson's disease, and Alzheimer's disease would be employed to assess behavioral and neurochemical endpoints. medicilon.com
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Detailed studies in animals are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a relationship between its concentration in the brain and its pharmacological effects.
Predictive toxicology: Early assessment of potential toxicities is critical. This includes evaluating hepatotoxicity, cardiotoxicity, and the potential for the formation of reactive metabolites, which has been a concern with some cyclopropylamine-containing drugs. acs.orgnih.gov
The table below outlines a hypothetical preclinical evaluation cascade for a promising this compound derivative.
| Evaluation Stage | Models and Assays | Key Parameters Assessed |
| Primary Screening | Recombinant MAO-A and MAO-B enzyme assays | IC50 values, selectivity |
| Secondary Screening | Human neuroblastoma cell lines (e.g., SH-SY5Y) | Cellular efficacy, cytotoxicity |
| BBB Permeability | In vitro BBB model (e.g., Transwell assay) | Apparent permeability coefficient (Papp) |
| In Vivo Efficacy | Mouse models of depression (e.g., forced swim test) | Behavioral changes, neurotransmitter levels |
| Pharmacokinetics | Rat PK studies (oral and intravenous administration) | Bioavailability, half-life, brain penetration |
| Safety Pharmacology | In vivo cardiovascular and respiratory monitoring | Effects on vital functions |
| Early Toxicology | In vitro hepatocyte toxicity assays | Cell viability, reactive metabolite formation |
Integration of Computational and Experimental Approaches in Drug Development
The synergy between computational and experimental methods has become indispensable in modern drug discovery, offering a more rational and efficient path to identifying and optimizing lead compounds. researchgate.netjddhs.com For the development of this compound derivatives, this integrated approach would be highly valuable.
Computational Approaches:
Molecular Docking: This technique can be used to predict the binding modes of analogs within the active site of target enzymes like MAO-A and MAO-B. This information can guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the synthesized compounds with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of specific interactions. nih.gov
In Silico ADMET Prediction: Computational tools can be employed to predict the ADME and toxicity profiles of virtual compounds, allowing for the early deselection of candidates with unfavorable properties.
Experimental Validation:
The predictions from computational models must be validated through experimental studies. For example, the binding poses predicted by molecular docking can be confirmed through X-ray crystallography of the ligand-protein complex. Similarly, the predicted biological activities from QSAR models need to be verified through in vitro and in vivo assays. This iterative cycle of computational design and experimental testing can significantly accelerate the drug development process.
Investigation of Novel Biological Applications
While the primary focus for this compound derivatives may be on CNS disorders, the unique chemical properties of the cyclopropylamine scaffold suggest the potential for novel biological applications. The inherent strain and electronic characteristics of the cyclopropane (B1198618) ring can lead to unexpected interactions with biological targets.
Future research should explore the activity of this compound and its analogs against a broader range of biological targets. Drug repurposing strategies, which involve screening existing compounds for new therapeutic uses, could be employed. nih.gov This could involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels.
Potential novel applications could include:
Anticancer agents: Some cyclopropane-containing compounds have demonstrated anticancer activity. nih.gov
Antiviral or antibacterial agents: The unique structure may offer a novel scaffold for the development of anti-infective drugs.
Enzyme inhibitors beyond MAO: The reactivity of the cyclopropylamine moiety could be harnessed to irreversibly inhibit other classes of enzymes.
The exploration of these novel applications would require a combination of phenotypic screening, target identification studies, and mechanism of action investigations. The discovery of a novel biological activity for the this compound scaffold would open up new avenues for therapeutic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Chlorophenyl)(cyclopropyl)methanamine, and how can purity be optimized?
- Synthesis Methods :
-
Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) with 4-chlorostyrene derivatives.
-
Amine Functionalization : Reductive amination of (4-chlorophenyl)(cyclopropyl)ketone precursors using sodium cyanoborohydride or catalytic hydrogenation .
- Purity Optimization :
-
Purify via flash chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol.
-
Validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Step Reagents/Conditions Yield (%) Purity (%) Cyclopropanation ZnEt₂, CH₂I₂, CuCl 65–70 90 Reductive Amination NaBH₃CN, MeOH 75–80 97
Q. How can the structure of this compound be confirmed spectroscopically?
- 1H/13C NMR :
- Cyclopropane protons appear as a multiplet at δ 0.8–1.2 ppm.
- Aromatic protons (4-chlorophenyl) resonate as a doublet at δ 7.2–7.4 ppm.
- Methanamine CH₂ group shows splitting at δ 2.8–3.2 ppm .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent cyclopropane ring degradation.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid amine oxidation.
- Long-Term Stability : Purity remains >90% after 6 months under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Analog Synthesis :
-
Replace the 4-chlorophenyl group with 4-CF₃ , 4-F , or 3,4-diCl to assess electronic effects.
-
Modify the cyclopropane ring with spirocyclic or gem-dimethyl substituents to study steric effects .
- Biological Assays :
-
Screen analogs against serotonin receptors (e.g., 5-HT₂C) using radioligand binding assays .
-
Evaluate metabolic stability in liver microsomes (human/rat) .
Substituent 5-HT₂C IC₅₀ (nM) Metabolic Half-Life (min) 4-Cl (Parent) 120 ± 15 45 ± 5 4-CF₃ 85 ± 10 30 ± 3 3,4-diCl 200 ± 25 60 ± 7
Q. How can contradictory data in biological assays be resolved?
- Assay Variability :
- Replicate experiments across cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
- Use orthogonal assays (e.g., calcium flux vs. cAMP accumulation) to confirm target engagement .
- Data Normalization :
- Include positive controls (e.g., clozapine for 5-HT₂C) and normalize to vehicle-treated samples.
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
-
ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and bioavailability.
-
Molecular Dynamics : Simulate ligand-receptor binding modes (e.g., 5-HT₂C homology models) to prioritize analogs .
Parameter Predicted Value Experimental Value LogP 2.8 2.9 ± 0.2 CYP2D6 Inhibition Moderate IC₅₀ = 8 µM
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Chiral Resolution :
- Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to separate enantiomers.
- Confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .
- Catalytic Asymmetry :
- Employ chiral ligands (e.g., BINAP) in cyclopropanation reactions to achieve >90% enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
